1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3 |
InChI Key |
FKXXOPQZJXHSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C(=NC=N2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization from Acetohydrazide Derivatives and Arylidene Malononitriles
A convenient and efficient method involves the reaction of 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles under basic conditions (e.g., piperidine) to form the triazolo[1,5-a]pyridine core. This method can be summarized as:
- Step 1: Condensation of 2′-acetyl-2-cyanoacetohydrazide with arylidenemalononitriles in the presence of piperidine.
- Step 2: Formation of a piperidinium salt intermediate.
- Step 3: Neutralization of the salt to yield the triazolo[1,5-a]pyridine derivative.
This approach allows for a one-step or two-step synthesis via 1-acetamidopyridones intermediates, providing flexibility in reaction conditions and substituent variation.
Acetylation of 1-Aminopyridones
Alternatively, acetylation of 1-aminopyridones can be employed to obtain the triazolo[1,5-a]pyridine ring system bearing an ethanone substituent. This method involves:
- Starting from 1-aminopyridones.
- Acetylation under suitable conditions to form the triazolo ring fused to the pyridine with an ethanone group.
This route is useful when 1-aminopyridones are readily available or can be synthesized efficiently.
Detailed Reaction Conditions and Mechanistic Insights
Reaction Conditions for Cyclization
- The reaction between 2′-acetyl-2-cyanoacetohydrazide and arylidenemalononitriles is typically carried out in the presence of a base such as piperidine.
- Solvents like ethanol or other polar solvents are used to facilitate the reaction.
- The reaction proceeds via nucleophilic attack of the hydrazide on the activated double bond of the arylidenemalononitrile, followed by cyclization and ring closure to form the triazolo[1,5-a]pyridine core.
- The intermediate piperidinium salt can be isolated or directly neutralized to yield the final product.
Mechanistic Aspects
- The key step is the formation of the triazole ring by intramolecular cyclization involving the hydrazide nitrogen and the cyano group.
- The acetyl group at the 2′ position of the hydrazide is retained, resulting in the ethanone substituent at the 6-position of the triazolo[1,5-a]pyridine.
- The reaction mechanism involves nucleophilic addition, cyclization, and tautomerization steps.
Representative Experimental Data
Yields vary depending on the substituents on the arylidenemalononitrile and reaction scale.
Alternative Synthetic Routes and Functionalization
In some advanced synthetic schemes, the triazolo[1,5-a]pyridine core is first constructed, followed by selective functionalization at the 6-position to introduce the ethanone group via:
- Directed lithiation and acylation.
- Palladium-catalyzed cross-coupling reactions with acetyl-containing reagents.
- Use of organolithium or Grignard reagents to install the ethanone moiety.
These methods are more complex and typically used in medicinal chemistry contexts for analog synthesis.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization from acetohydrazide derivatives | 2′-acetyl-2-cyanoacetohydrazide, arylidenemalononitriles | Piperidine, ethanol, reflux | One-step synthesis, good yields | Requires specific hydrazide precursors |
| Acetylation of 1-aminopyridones | 1-aminopyridones | Acetylating agents (e.g., acetic anhydride) | Straightforward, accessible precursors | May require purification steps |
| Post-core functionalization | Preformed triazolo[1,5-a]pyridine | Lithiation, acylation, Pd-catalysis | Versatile for analog synthesis | Multi-step, requires advanced techniques |
Research Findings and Applications
- The preparation methods described have been validated in various patent and research literature, demonstrating reproducibility and scalability.
- The compound 1-(triazolo[1,5-a]pyridin-6-yl)ethan-1-one serves as a key intermediate or pharmacophore in the development of biologically active molecules, including kinase inhibitors and receptor antagonists.
- Optimization of reaction conditions such as temperature, solvent, and base concentration can improve yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
Oxidation: Corresponding oxides of the triazole-pyridine compound.
Reduction: Reduced triazole-pyridine derivatives.
Substitution: Halogenated triazole-pyridine compounds.
Scientific Research Applications
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methyl or phenyl groups at non-acetyl positions (e.g., positions 5, 7, or 8) enhance lipophilicity and modulate binding affinity . Dichlorophenyl and ester substituents (as in ) confer antifungal activity, absent in the parent compound. Extended aromatic systems (e.g., benzyloxy-phenyl in ) increase molecular weight and complexity but reduce synthetic yield.
Synthetic Routes :
- The parent compound is synthesized via condensation of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde with ketones or esters under basic conditions .
- Derivatives like require multistep annulation reactions with halogenated aryl precursors .
Biological Activity :
- Antifungal and anticancer activities are observed in dichlorophenyl- and pyrimidine-substituted analogs , whereas the acetyl-substituted parent compound is primarily a PET tracer precursor .
Functional Group Similarity Analysis (Based on ChemSpider Data)
The following compounds exhibit structural similarity to this compound:
| Compound Name | Similarity Score | Key Functional Group Differences |
|---|---|---|
| [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | 0.75 | Aldehyde group replaces acetyl |
| [1,2,4]Triazolo[1,5-a]pyridine-6-carbonitrile | 0.64 | Nitrile group replaces acetyl |
| 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone | 0.55 | Imidazole replaces triazole |
These analogs highlight the critical role of the acetyl group in maintaining the compound’s reactivity and application scope .
Biological Activity
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazolo-pyridine structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections summarize its biological activity based on diverse research findings.
- Molecular Formula : C₁₄H₁₀N₄O₂
- CAS Number : 356560-84-4
- Synonyms : 1-(6-Methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-yl-ethane-1,2-dione
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its pharmacological properties. Notably, it has shown potential in the following areas:
Antimicrobial Activity
Research indicates that compounds with a triazolo-pyridine core exhibit significant antimicrobial properties. For instance, one study demonstrated that derivatives of triazolopyridines displayed potent activity against Cryptosporidium parvum, a pathogen responsible for gastrointestinal infections. The most potent derivative in this study had an EC50 of 0.17 μM against C. parvum .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A series of derivatives were synthesized to optimize their inhibitory activity against the TGF-β type I receptor kinase (ALK5). One derivative exhibited an IC50 value of 0.013 μM in kinase assays and showed high selectivity for ALK5 over other kinases . This suggests that modifications to the triazolo-pyridine structure can enhance its efficacy as an anticancer agent.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Various studies have explored how different substituents on the triazole and pyridine rings affect potency and selectivity. For example, modifications to the linker and aryl tail regions significantly influenced the compound's potency against C. parvum while reducing cardiotoxicity associated with hERG channel inhibition .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of triazolo-pyridine derivatives:
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that play critical roles in various biological pathways. By binding to these targets, the compound can modulate their activity and exert therapeutic effects.
Q & A
Q. Table 1: Comparison of Synthetic Routes
How is structural characterization of this compound performed?
Answer:
Characterization relies on NMR spectroscopy and high-resolution mass spectrometry (HRMS-ESI) :
- 1H NMR : Signals for pyridine protons appear at δ 8.16–8.88 ppm, while triazole protons resonate at δ 7.60–8.88 ppm .
- 13C NMR : Carbonyl groups (C=O) are observed at ~190–200 ppm .
- HRMS-ESI : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1070) confirm molecular formulas .
Q. Table 2: Representative Spectral Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS-ESI ([M+H]⁺) |
|---|---|---|---|
| Compound 8 | 8.16–8.88 (pyridine), 7.60–7.64 (triazole) | 190.2 (C=O) | 253.1070 |
| Compound 9 | 8.11–8.88 (aromatic) | 200.1 (C=O) | 267.0866 |
How can researchers optimize reaction yields when synthesizing triazolopyridine derivatives under varying conditions?
Answer:
Key factors include solvent choice , catalyst loading , and temperature control :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-catalyzed cyclizations .
- Catalyst : Excess Cs₂CO₃ (1.2 eq) improves yields in condensation reactions .
- Contradiction Resolution : Lower yields in DMSO-based oxidations (Method A) may arise from side reactions; switching to THF/i-PrOH reduces byproducts .
Q. Table 3: Yield Optimization Strategies
| Condition | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Cs₂CO₃ loading | 1.2 eq | Increases yield by 15% | |
| Reaction temperature | 80°C (DMF) | Prevents decomposition |
What strategies address discrepancies in biological activity data among triazolopyridine derivatives targeting kinase inhibition?
Answer:
Discrepancies often stem from substituent effects and assay variability :
Q. Table 4: Biological Activity Comparison
| Compound | Target | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| EW-7197 | TGFβR1 | 0.7 | 6-Methylpyridin-2-yl |
| AZD7648 | DNA-PK | 0.8 | 7-Methyltriazolo |
What methodological challenges arise in evaluating the in vivo efficacy of TGFβR1 inhibitors based on triazolopyridine scaffolds?
Answer:
Challenges include poor bioavailability and off-target binding :
- PET Tracer Design : Radiolabeled derivatives (e.g., ¹⁸F-EW-7197) require lipophilicity optimization for blood-brain barrier penetration .
- Pharmacokinetics : Methyl substituents improve metabolic stability but reduce solubility, necessitating prodrug strategies .
How can analogues of this compound be designed to enhance DNA-PK selectivity?
Answer:
Molecular docking and SAR studies guide rational design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
